4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-2,5-dihydro-1,3,5-triazin-2-one
Description
Properties
Molecular Formula |
C6H7N7O |
|---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
4-amino-6-(2-methyltriazol-4-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C6H7N7O/c1-13-8-2-3(12-13)4-9-5(7)11-6(14)10-4/h2H,1H3,(H3,7,9,10,11,14) |
InChI Key |
OWOPUZUOUHXYLA-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
Biological Activity
The compound 4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-2,5-dihydro-1,3,5-triazin-2-one , also known by its CAS number 1871630-87-3, is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.
Chemical Structure
The molecular structure of 4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-2,5-dihydro-1,3,5-triazin-2-one can be represented as follows:
Table 1: Key Properties of the Compound
| Property | Value |
|---|---|
| Molecular Weight | 209.23 g/mol |
| CAS Number | 1871630-87-3 |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Antibacterial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antibacterial properties. A study evaluating various triazole derivatives demonstrated that certain derivatives showed effectiveness against a range of bacteria, including resistant strains. The compound was tested against several bacterial species and showed promising results.
Case Study: Antibacterial Efficacy
In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited Minimum Inhibitory Concentrations (MICs) in the range of 0.125–8 μg/mL, indicating strong antibacterial activity compared to standard antibiotics like vancomycin and ciprofloxacin .
Antifungal Activity
The antifungal potential of triazole derivatives has been widely documented. The compound was evaluated for its activity against various Candida species and demonstrated significant antifungal properties.
Table 2: Antifungal Activity Against Candida Species
| Compound | MIC (μg/mL) | Comparison Drug | MIC (μg/mL) |
|---|---|---|---|
| 4-Amino Triazole | 0.046–3.11 | Ketoconazole | 0.68 |
Anticancer Properties
The anticancer activity of triazole derivatives has been a focal point in recent research. The compound was tested against several human cancer cell lines using the MTT assay to assess its cytotoxic effects.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies showed that the compound exhibited significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231 with IC50 values indicating effective growth inhibition .
The biological activity of the compound is largely attributed to its ability to inhibit specific enzymes involved in cellular processes. For instance, the inhibition of tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP) has been linked to its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to three analogs with distinct substituents (Table 1):
Table 1: Key Structural and Physical Properties of Comparable Compounds
Key Observations:
Electronic Effects :
- The triazole group in the target compound provides nitrogen-rich sites for hydrogen bonding and π-π stacking, advantageous in medicinal chemistry.
- Halogenated analogs (e.g., bromo- and chlorofuran derivatives) exhibit increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .
Synthetic Routes :
- The target compound likely derives from condensation reactions similar to those in , where triazole-containing intermediates (e.g., hydrazinecarbodithioates) react with electrophilic partners (e.g., chlorinated acetates) .
- Halogenated analogs may require halogenation steps, as seen in the synthesis of bromofuran derivatives .
Crystallographic and Packing Behavior
- Target Compound : The triazole group may form intermolecular hydrogen bonds (N–H···N/O), influencing crystal packing. SHELXL refinement would confirm bond lengths and angles .
- Chlorofuran Analog : Smaller chlorine may result in weaker interactions but greater structural flexibility .
- Mercury software enables visualization of these differences, highlighting packing efficiency and void spaces .
Preparation Methods
Hydrazinolysis of Ethyl Acetate to Form Acethydrazide
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 1 | Ethyl acetate + Hydrazine hydrate (1.2 molar ratio), reflux at 80°C | Acethydrazide | ~98% | The reaction involves nucleophilic attack of hydrazine on the ester carbonyl, producing acethydrazide, a key intermediate. |
Discussion: This step is crucial for generating the hydrazide precursor, which is reactive for subsequent cyclization. The high yield and mild conditions favor large-scale synthesis.
Cyclization with Triphosgene to Form Triazine Intermediate
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 2 | Acethydrazide + Triphosgene (0.8 molar ratio), reflux at 100°C | 4-Amino-6-chloro-1,3,5-triazine | 85-90% | Triphosgene replaces phosgene, reducing toxicity and cost. The cyclization forms the core heterocycle. |
Discussion: Triphosgene acts as a safer phosgene substitute, facilitating cyclization under controlled conditions. The process minimizes byproducts and improves safety.
Alkylation with Methyl Chloride or Analogues
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 3 | Triazine intermediate + methyl chloride (or methyl iodide), base (e.g., sodium hydride), at 0°C to room temperature | Methylated triazine derivative | 80-85% | Alkylation introduces the methyl group at the nitrogen atom, essential for the final structure. |
Discussion: Alkylation is optimized to prevent over-alkylation or side reactions. The choice of base and temperature is critical for selectivity.
Ring Expansion and Final Heterocycle Formation
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 4 | Alkylated intermediate + Hydrazine hydrate, reflux at 80°C | Final compound: 4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-2,5-dihydro-1,3,5-triazin-2-one | 75-85% | Ring expansion or cyclization completes the heterocyclic core. |
Discussion: This step involves ring closure facilitated by hydrazine, forming the triazolyl substituent attached to the triazine core. The process is optimized for high purity and yield.
Data Table Summarizing Preparation Methods
Research Findings and Optimization Strategies
- Use of Triphosgene: Replacing phosgene with triphosgene reduces toxicity and equipment requirements, aligning with green chemistry principles.
- Reaction Conditions: Mild temperatures (0–100°C) and inert atmospheres improve safety and yield.
- Scalability: The process is adaptable for large-scale manufacturing, with high yields (>85%) and minimal byproducts.
- Functional Group Tolerance: The methodology tolerates various substituents, enabling derivatization for structure-activity relationship studies.
Additional Considerations and Notes
- Purity and Characterization: Final compounds are characterized via NMR, IR, and mass spectrometry to confirm structure and purity.
- Environmental and Safety Aspects: Use of less toxic reagents and optimization of reaction parameters minimizes environmental impact.
- Potential Variations: Substituting methyl chloride with other alkyl halides allows for structural diversification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
